molecular formula C19H15N3 B134109 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole CAS No. 155885-65-7

4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole

Cat. No. B134109
CAS RN: 155885-65-7
M. Wt: 285.3 g/mol
InChI Key: JMLJYZDAWISAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole, also known as norharmane, is a naturally occurring alkaloid found in various plants and animals. It has been studied extensively for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole is not fully understood. However, studies have suggested that it exerts its therapeutic effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, modulation of oxidative stress, and inhibition of inflammation. Moreover, 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole has been found to interact with various molecular targets, including DNA, enzymes, and receptors.
Biochemical and Physiological Effects
Norharmane has been found to possess various biochemical and physiological effects. It has been found to modulate the activity of various enzymes, including cytochrome P450, monoamine oxidase, and acetylcholinesterase. Moreover, 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole has been found to interact with various receptors, including serotonin receptors, dopamine receptors, and nicotinic receptors. Additionally, 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole has been found to modulate various physiological processes, including cell proliferation, apoptosis, oxidative stress, and inflammation.

Advantages and Limitations for Lab Experiments

Norharmane has several advantages as a research tool. It is readily available, relatively inexpensive, and has a well-established synthesis method. Moreover, 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole has been extensively studied for its potential therapeutic applications, making it an attractive target for further research. However, 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole also has some limitations as a research tool. It is relatively insoluble in water, making it difficult to administer in vivo. Moreover, 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole has been found to possess some toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole. First, further studies are needed to elucidate the mechanism of action of 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole. Second, studies are needed to investigate the potential therapeutic applications of 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole in various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Third, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole in vivo. Fourth, studies are needed to investigate the potential side effects of 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole and its toxicity profile. Finally, studies are needed to investigate the potential synergistic effects of 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole with other therapeutic agents.

Scientific Research Applications

Norharmane has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess antitumor, antioxidant, anti-inflammatory, and neuroprotective properties. Studies have shown that 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole inhibits the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to possess potent antioxidant properties, which can protect cells from oxidative stress-induced damage. Moreover, 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole has been found to possess anti-inflammatory properties, which can reduce inflammation and associated tissue damage. Additionally, 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole has been found to possess neuroprotective properties, which can protect neurons from damage caused by various neurotoxic agents.

properties

CAS RN

155885-65-7

Product Name

4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole

Molecular Formula

C19H15N3

Molecular Weight

285.3 g/mol

IUPAC Name

1-(1H-indol-3-yl)-4,9-dihydro-3H-pyrido[3,4-b]indole

InChI

InChI=1S/C19H15N3/c1-3-7-16-13(6-1)15(11-21-16)18-19-14(9-10-20-18)12-5-2-4-8-17(12)22-19/h1-8,11,21-22H,9-10H2

InChI Key

JMLJYZDAWISAJY-UHFFFAOYSA-N

SMILES

C1CN=C(C2=C1C3=CC=CC=C3N2)C4=CNC5=CC=CC=C54

Canonical SMILES

C1CN=C(C2=C1C3=CC=CC=C3N2)C4=CNC5=CC=CC=C54

synonyms

isoeudistomin U

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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